An In-Depth Technical Guide to 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine: Synthesis, Properties, and Pharmacological Potential
An In-Depth Technical Guide to 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine: Synthesis, Properties, and Pharmacological Potential
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, a notable aminotetralin derivative with significant potential in medicinal chemistry and drug development. The aminotetralin scaffold is a core component of numerous pharmacologically active compounds, and understanding the influence of specific substitutions is critical for the design of novel therapeutics. This document details the synthesis of the title compound from its readily available precursor, 7-methoxy-1-tetralone, through reductive amination. It further outlines its structural and physicochemical properties, including predicted spectroscopic data, and delves into its potential pharmacological profile by examining the structure-activity relationships of related aminotetralins at key central nervous system receptors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their scientific endeavors.
Introduction: The Significance of the Aminotetralin Scaffold
The 1,2,3,4-tetrahydronaphthalene, or tetralin, framework is a privileged scaffold in medicinal chemistry. Its rigid, partially saturated structure serves as a versatile template for creating compounds that can interact with a wide array of biological targets. The introduction of an amino group, creating an aminotetralin, imparts basicity and a key hydrogen-bonding moiety, often leading to significant pharmacological activity.
Derivatives of 2-aminotetralin are known to interact with various receptors in the central nervous system, including serotonin, dopamine, and opioid receptors.[1][2][3] For instance, 2-aminotetralin itself has been shown to inhibit the reuptake of serotonin and norepinephrine and is likely to act on dopamine systems.[4] The specific substitution pattern on the aromatic ring and the amino group dictates the compound's affinity and selectivity for these receptors.
This guide focuses on 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, a derivative with a methoxy group at the 7-position of the aromatic ring. This substitution is anticipated to modulate the electronic and steric properties of the molecule, thereby influencing its pharmacological profile. The precursor, 7-methoxy-1-tetralone, is a well-characterized intermediate used in the synthesis of the antidepressant agomelatine, highlighting the relevance of this chemical space in neuropharmacology.[5][6]
Physicochemical and Structural Properties
A thorough understanding of the fundamental properties of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is essential for its application in research and development.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO | - |
| Molecular Weight | 177.24 g/mol | - |
| Appearance (Predicted) | Colorless to pale yellow oil or low melting solid | General knowledge |
| Solubility (Predicted) | Soluble in methanol, ethanol, DMSO, and other organic solvents. Sparingly soluble in water. | General knowledge |
| pKa (Predicted) | 9.0 - 10.0 (for the amine) | General knowledge |
Synthesis of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
The most direct and efficient method for the synthesis of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is the reductive amination of its corresponding ketone, 7-methoxy-1-tetralone. This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired primary amine.
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Caption: General workflow for the synthesis of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine. */
Detailed Experimental Protocol (Exemplary)
This protocol is based on established methods for the reductive amination of ketones.[7]
Materials:
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7-Methoxy-1-tetralone
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Ammonium acetate (NH₄OAc)
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Sodium cyanoborohydride (NaBH₃CN)
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Methanol (MeOH)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Saturated aqueous sodium chloride (NaCl) solution (brine)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Reflux condenser (if heating is required)
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: To a solution of 7-methoxy-1-tetralone (1.0 eq) in methanol, add ammonium acetate (10 eq). Stir the mixture at room temperature for 30 minutes.
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Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes. Caution: NaBH₃CN is toxic and can release hydrogen cyanide gas upon contact with strong acids. Handle in a well-ventilated fume hood.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Work-up:
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Quench the reaction by the slow addition of water.
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Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
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Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.
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Separate the layers and extract the aqueous layer twice more with dichloromethane.
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
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-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude amine can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine.
Spectroscopic Characterization (Predicted)
As direct experimental spectra for 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine are not widely available, the following data are predicted based on the known spectra of the starting material, 7-methoxy-1-tetralone, and the expected transformations.
¹H Nuclear Magnetic Resonance (¹H NMR)
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Aromatic Protons: Signals in the range of δ 6.5-7.2 ppm. The presence of the methoxy and amino groups will influence the chemical shifts and coupling patterns of the three aromatic protons.
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CH-NH₂ Proton: A multiplet around δ 4.0-4.5 ppm.
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Methoxy Protons: A singlet around δ 3.8 ppm.
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Aliphatic Protons (C2, C3, C4): A series of multiplets in the range of δ 1.5-3.0 ppm.
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NH₂ Protons: A broad singlet that may be exchangeable with D₂O, typically in the range of δ 1.5-3.0 ppm, but its position can vary depending on concentration and solvent.
¹³C Nuclear Magnetic Resonance (¹³C NMR)
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Aromatic Carbons: Signals in the range of δ 110-160 ppm. The carbon attached to the methoxy group will be significantly deshielded (around δ 158 ppm).
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C1-NH₂ Carbon: A signal around δ 50-55 ppm.
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Methoxy Carbon: A signal around δ 55 ppm.
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Aliphatic Carbons (C2, C3, C4): Signals in the range of δ 20-40 ppm.
Infrared (IR) Spectroscopy
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N-H Stretch: A characteristic broad absorption in the region of 3300-3400 cm⁻¹, indicative of the primary amine.
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C-H Stretch (Aromatic and Aliphatic): Absorptions in the range of 2850-3100 cm⁻¹.
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C=C Stretch (Aromatic): Peaks around 1600 cm⁻¹ and 1500 cm⁻¹.
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C-O Stretch (Aryl Ether): A strong absorption around 1250 cm⁻¹.
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C-N Stretch: An absorption in the region of 1020-1250 cm⁻¹.
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Disappearance of C=O Stretch: The absence of a strong carbonyl peak around 1680 cm⁻¹ (present in the starting ketone) is a key indicator of a successful reaction.
Mass Spectrometry (MS)
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Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z = 177.
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Key Fragmentation Patterns: Common fragmentation pathways would include the loss of the amino group and cleavage of the aliphatic ring.
Pharmacological Profile: A Structure-Activity Perspective
While specific binding data for 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is not extensively published, its potential pharmacological activity can be inferred from the extensive research on related aminotetralin derivatives.
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Caption: Potential receptor interactions of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine. */
Dopamine Receptor Interactions
Many 2-aminotetralin derivatives are known to have high affinity for dopamine D2 and D3 receptors.[1] The presence of a methoxy group at the 7-position has been shown to be compatible with high affinity at these receptors.[1] Therefore, it is plausible that 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine will exhibit affinity for D2-like dopamine receptors, potentially acting as an agonist or antagonist depending on other structural features and the specific receptor subtype.
Serotonin Receptor Interactions
The aminotetralin scaffold is also a well-established pharmacophore for serotonin receptors, particularly the 5-HT1A and 5-HT7 subtypes.[2][8] The prototypical 5-HT1A agonist, 8-OH-DPAT, is a 2-aminotetralin derivative. The position of the methoxy group is critical in determining selectivity and affinity. It is conceivable that 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine will interact with various serotonin receptors, and further investigation is warranted to determine its specific profile.
Opioid Receptor Interactions
Recent studies have identified aminotetralin derivatives as a novel scaffold for opioid receptor antagonism.[3] The introduction of a methoxy group has been shown to increase potency at mu- and kappa-opioid receptors in some cases.[3] This suggests that 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine could be a valuable starting point for the development of novel opioid receptor modulators.
Safety and Handling
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General Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin, eyes, and clothing.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Toxicology: The toxicological properties have not been fully investigated. Amines can be irritants and may be harmful if swallowed or absorbed through the skin. The precursor, 7-methoxy-1-tetralone, is known to cause skin and eye irritation and may cause respiratory irritation.[9]
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
It is imperative to consult a comprehensive Safety Data Sheet (SDS) for this compound or a closely related analog before use.
Conclusion and Future Directions
7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is a structurally intriguing molecule with considerable potential for applications in drug discovery and medicinal chemistry. Its synthesis from a commercially available precursor is straightforward via reductive amination. Based on the extensive literature on related aminotetralin derivatives, this compound is predicted to interact with key monoamine receptors in the central nervous system, including dopamine, serotonin, and opioid receptors.
Future research should focus on the definitive characterization of this compound, including the acquisition of detailed spectroscopic data and the determination of its specific receptor binding affinities and functional activities. Such studies will be invaluable in elucidating its structure-activity relationships and will pave the way for its potential use as a lead compound in the development of novel therapeutics for neurological and psychiatric disorders.
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